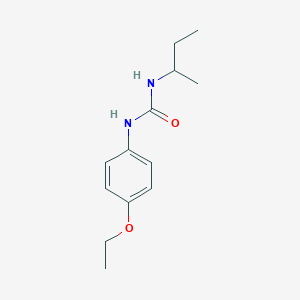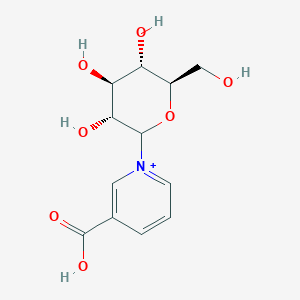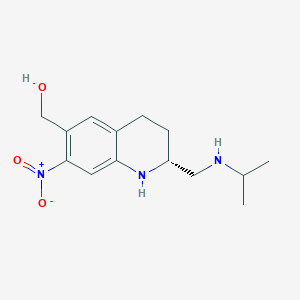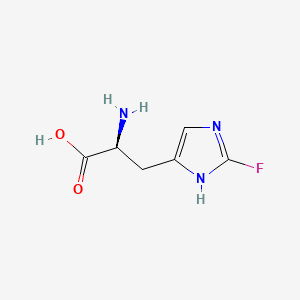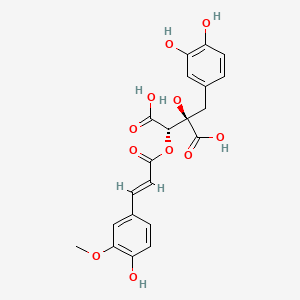
Cimicifugic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimicifugic acid A is a natural product found in Actaea simplex, Actaea japonica, and other organisms with data available.
Scientific Research Applications
1. Bioactive Component in Traditional Medicine
Cimicifugic acid A, found in various Actaea and Petasites species, is a significant bioactive component in traditional medicine. Its chemical structure and potential as a therapeutic tool have been extensively studied. This hydroxycinnamic acid ester is gaining attention for its anti-inflammatory, antiviral, cytotoxic, and vasoactive effects, influenced by structural features like the position of the hydroxyl group and the introduction of an electron-donating moiety (Jahn & Petersen, 2021).
2. Inhibitory Activity on Hyaluronidase
Research on Cimicifuga simplex and Cimicifuga japonica revealed that cimicifugic acid A possesses potent hyaluronidase inhibitory activities. This is significant in the context of its therapeutic potential, particularly in comparison to rosmarinic acid (Iwanaga et al., 2010).
3. Antioxidant Activities
Studies on Actaea racemosa (black cohosh) have isolated cimicifugic acid A among other compounds, noting its antioxidant activities. This was demonstrated in assays like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free-radical assay. These findings suggest a role for cimicifugic acid A in combating oxidative stress in biological systems (Nuntanakorn et al., 2006).
4. Neutrophil Elastase Inhibition
Cimicifugic acid A, derived from Cimicifuga racemosa, has been identified as an inhibitor of neutrophil elastase, an enzyme involved in inflammatory responses. This points to its potential in anti-inflammatory therapies (Löser et al., 2000).
5. Protective Effects in Respiratory Infections
Cimicifugae Rhizoma, containing cimicifugic acid A, has shown protective effects in models of respiratory system infection. Its anti-inflammatory capacity was confirmed through the inhibition of NF-κB and reduction of cytokines in cell models. This positions cimicifugic acid A as a candidate for complementary therapy in respiratory infections (Wang et al., 2017).
properties
CAS RN |
205114-65-4 |
|---|---|
Product Name |
Cimicifugic acid A |
Molecular Formula |
C21H20O11 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C21H20O11/c1-31-16-9-11(2-6-14(16)23)4-7-17(25)32-18(19(26)27)21(30,20(28)29)10-12-3-5-13(22)15(24)8-12/h2-9,18,22-24,30H,10H2,1H3,(H,26,27)(H,28,29)/b7-4+/t18-,21-/m1/s1 |
InChI Key |
LIJMMUDJSMCVDJ-ZHBFVYIWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |
synonyms |
cimicifugic acid cimicifugic acid A cimicifugic acid B cimicifugic acid C cimicifugic acid D cimicifugic acid Gst cimicifugic aicd E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




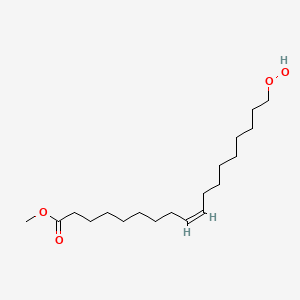


![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)

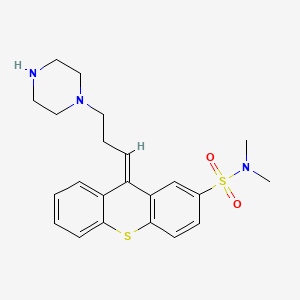

![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B1240151.png)
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B1240153.png)
